![molecular formula C7H12N2O B6203145 2-azabicyclo[2.2.1]heptane-2-carboxamide CAS No. 1249920-60-2](/img/new.no-structure.jpg)
2-azabicyclo[2.2.1]heptane-2-carboxamide
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Overview
Description
2-Azabicyclo[221]heptane-2-carboxamide is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-azabicyclo[2.2.1]heptane-2-carboxamide involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the palladium-catalyzed 1,2-aminoacyloxylation reaction suggests potential for industrial application, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can react with electrophilic reagents to form addition products .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include m-chloroperoxybenzoic acid (MCPBA) for epoxidation reactions . The reaction conditions typically involve mild temperatures and the presence of a suitable catalyst.
Major Products Formed
The major products formed from the reactions of this compound include epoxides and other polyfunctionalized bicyclic systems .
Scientific Research Applications
2-Azabicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of various pharmaceuticals due to its unique structural properties.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antiproliferative effects against cancer cell lines.
Mechanism of Action
The mechanism of action of 2-azabicyclo[221]heptane-2-carboxamide involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
- 2-Azabicyclo[2.2.1]heptane
- 2-Azabicyclo[3.2.1]octane
Uniqueness
2-Azabicyclo[221]heptane-2-carboxamide is unique due to its specific bicyclic structure and the presence of a carboxamide group
Properties
CAS No. |
1249920-60-2 |
---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
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